molecular formula C8H16N2O4S B2968149 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid CAS No. 1017381-49-5

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2968149
CAS No.: 1017381-49-5
M. Wt: 236.29
InChI Key: QGIZIQMGNYFPQB-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid ( 1017381-49-5) is a high-purity sulfonamide derivative featuring a piperidine core functionalized with both a dimethylamino sulfonyl group and a carboxylic acid moiety . With a molecular formula of C 8 H 16 N 2 O 4 S and a molecular weight of 236.29 g/mol, this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators . The dimethylamino sulfonyl group can enhance solubility and bioavailability, while the carboxylic acid functionality allows for extensive further derivatization, for instance, into carboxamide derivatives via coupling reactions . This scaffold is of significant interest for carbonic anhydrase (CA) inhibition research. While this specific molecule is an intermediate, its close structural analogs, specifically 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have been designed and synthesized as potent inhibitors of human carbonic anhydrase (hCA) isoforms . Such compounds show high selectivity and inhibitory activity at low nanomolar concentrations against tumor-associated isoforms like hCA IX and XII, which are validated biological targets for anticancer drug development due to their role in solid tumor survival . The structural flexibility of this piperidine-based sulfonamide makes it a valuable template for exploring new potent and selective inhibitors through the "tail approach" in drug design . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers can leverage its well-defined structure and reactivity for precise modifications in synthetic organic chemistry programs aimed at targeted biological applications .

Properties

IUPAC Name

1-(dimethylsulfamoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-7(4-6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIZIQMGNYFPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid is an organic compound with a piperidine ring substituted with a dimethylamino sulfonyl group and a carboxylic acid group. It has the molecular formula C8H16N2O4SC_8H_{16}N_2O_4S . This compound is unique because of the presence of both a dimethylamino sulfonyl group and a carboxylic acid group on the piperidine ring, which gives it distinct chemical and biological properties for various applications.

Scientific Research Applications

This compound is used in scientific research across various disciplines.

  • Chemistry It serves as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential as a biochemical probe.
  • Medicine It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry It is utilized in the development of new materials with specific properties.
  • Pharmaceutical Development It can be used as a lead compound for drug discovery.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major product formed is sulfonic acids.
  • Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which results in the formation of secondary amines.
  • Substitution This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents can be used, leading to the formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino sulfonyl group is believed to play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The sulfonyl group in piperidine-4-carboxylic acid derivatives is highly modifiable, with substituents ranging from aromatic rings to alkyl chains. Key analogs include:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid 2,4-Difluorophenyl C₁₇H₁₄F₂NO₄S 367.36 Electrophilic sulfonyl, fluorine-induced polarity
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid 4-Chlorophenyl C₁₂H₁₄ClNO₄S 327.77 Halogenated aromatic, enhanced lipophilicity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 3,5-Dimethylisoxazole C₁₂H₁₇N₂O₅S 313.34 Heterocyclic, steric hindrance from methyl groups
Target Compound : 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid Dimethylamino C₈H₁₆N₂O₄S 248.29 Electron-donating dimethylamino, polar sulfonamide

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: Fluorophenyl and chlorophenyl substituents (e.g., ) increase electrophilicity, favoring nucleophilic reactions.
  • Steric Effects: Bulky substituents like 3,5-dimethylisoxazole hinder molecular interactions, whereas the dimethylamino group offers minimal steric obstruction.

Physicochemical Properties

Data from thermal analysis (TGA), solubility, and logP values reveal critical differences:

Compound Name Thermal Stability (TGA) LogP (Predicted) Solubility (Water) Hydrogen Bond Acceptors
1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid Decomposition >250°C 1.8 Low 6
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-4-carboxylic acid Not reported 0.5 Moderate 7
Target Compound Moderate (est. ~200°C) -0.3 High 6

Analysis :

  • Thermal Stability: Aromatic sulfonyl derivatives (e.g., ) exhibit higher decomposition temperatures due to resonance stabilization. The target compound’s dimethylamino group may reduce thermal stability compared to halogenated analogs.
  • Solubility: Polar groups like methoxycarbonylamino or dimethylamino enhance aqueous solubility, whereas fluorophenyl groups increase lipophilicity.

Reactivity Trends :

  • Sulfonyl groups with electron-withdrawing substituents (e.g., fluorine ) accelerate nucleophilic attack.
  • Dimethylamino’s electron donation may reduce sulfonyl electrophilicity but improve compatibility with biological targets.

Biological Activity

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a sulfonyl moiety. Its chemical formula is C9H16N2O4SC_9H_{16}N_2O_4S, and it has a molecular weight of approximately 232.3 g/mol. The presence of the sulfonyl group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies show that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant for cancer types characterized by uncontrolled cell growth .

The mechanism of action involves the compound's interaction with specific biological targets, including kinases involved in cell cycle regulation. For instance, it may inhibit Mps-1 kinase, which plays a critical role in the mitotic checkpoint, thereby preventing the proliferation of cancer cells .

Case Studies

  • Antimicrobial Efficacy : In vitro studies revealed that the compound significantly reduced the viability of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potent activity comparable to established antibiotics.
  • Cancer Cell Studies : A study focusing on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cells
Kinase InhibitionInhibits Mps-1 kinase, affecting cell proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylic acid, and how can yield be maximized?

  • Methodological Answer : The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate can be hydrolyzed using aqueous NaOH (5N) in EtOH at room temperature for 24 hours, followed by acidification with HCl to precipitate the product. This method achieves an 88% yield . Key parameters include reaction time, solvent choice, and pH control during acidification.

Q. How can the purity and identity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization involves a combination of 1H^1H NMR (e.g., δ 1.52–13.32 ppm in DMSO-d6d_6), IR (peaks at 3359, 1730 cm1^{-1}), and elemental analysis (e.g., %C 50.04 vs. calculated 49.99) . High-performance liquid chromatography (HPLC) with a purity threshold of >95% is recommended for quality control .

Q. What are the critical physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound has a logP of -0.194, pKa of 3.79, and melting point of 217–219°C . Its solubility decreases at higher pH (logD = -3.47 at pH 7.4), suggesting improved solubility in acidic buffers. Storage at 2–8°C under inert conditions is advised to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer : Molecular docking studies using the sulfonamide moiety as a zinc-binding group can simulate binding to carbonic anhydrase active sites. Parameters include ligand protonation states (accounting for pKa 3.79) and solvent-accessible surface area (polar surface area = 100.71 Ų) . MD simulations should incorporate pH-dependent charge variations.

Q. What strategies resolve contradictions in SAR studies between this compound and its derivatives?

  • Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from sulfonamide orientation or piperidine ring conformation. Comparative crystallography (e.g., vs. 1-acetyl-4-piperidinecarboxylic acid derivatives) and free-energy perturbation calculations can isolate critical substituent effects .

Q. How does the compound behave under non-ambient conditions (e.g., high-temperature catalysis)?

  • Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition above 219°C . For catalysis, evaluate its performance in aprotic solvents (e.g., DMF) at 60–80°C, monitoring sulfonamide group integrity via in-situ IR spectroscopy .

Key Research Recommendations

  • Experimental Design : Prioritize orthogonal purification (e.g., recrystallization followed by HPLC) to achieve >98% purity for biological assays .
  • Data Interpretation : Cross-validate computational predictions with crystallographic data to resolve SAR ambiguities .
  • Contradiction Mitigation : Use pH-adjusted solubility profiles to reconcile discrepancies in in vitro vs. in vivo efficacy studies .

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